[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: is a chemical compound known for its unique structure, which includes a phenyl ring substituted with a methanol group and a dec-3-ene-1,5-diyn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor under specific reaction conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne groups in the dec-3-ene-1,5-diyn-1-yl chain can be reduced to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]carboxylic acid.
Reduction: Formation of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: can be compared with other compounds having similar structural features:
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine: Similar structure but with an amine group.
This compound in various fields of research and industry.
Properties
CAS No. |
823228-28-0 |
---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(2-dec-3-en-1,5-diynylphenyl)methanol |
InChI |
InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-14,18H,2-4,15H2,1H3 |
InChI Key |
UGNIIVNTZYCKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.